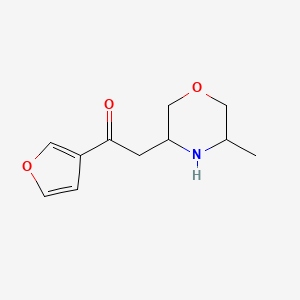
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is an organic compound that features a furan ring and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling of the Rings: The final step involves coupling the furan and morpholine rings through an appropriate linker, such as an ethanone group. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan and morpholine rings can interact with different molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Similar structure but with the furan ring at a different position.
1-(Thiophen-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(Furan-3-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one is unique due to the specific combination of the furan and morpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-2-(5-methylmorpholin-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h2-3,6,8,10,12H,4-5,7H2,1H3 |
Clave InChI |
VKVOLYLDLZXEQC-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)CC(=O)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



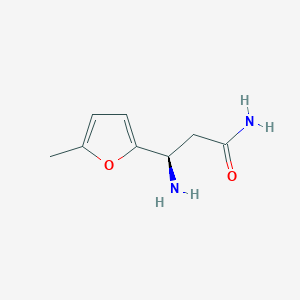
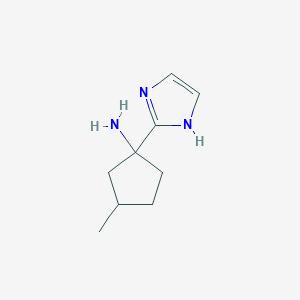

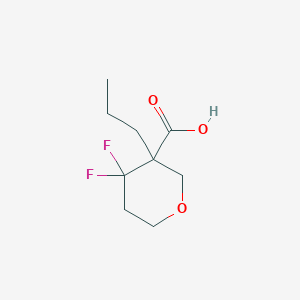

![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![1-Oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13305330.png)

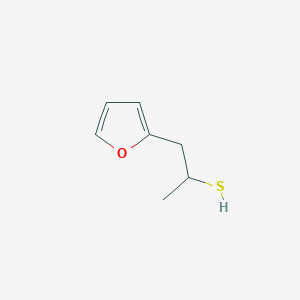
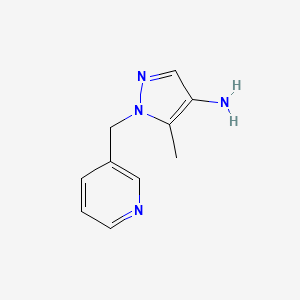

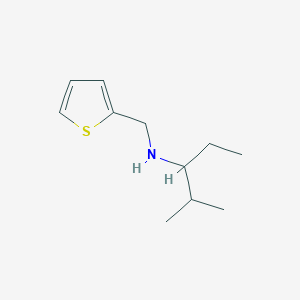
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
